N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is a synthetic organic compound characterized by the presence of both chloro and trifluoromethyl groups on a phenyl ring, as well as a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3-methylaniline.
Formation of Isocyanate: The 2-chloro-5-(trifluoromethyl)aniline is treated with phosgene (COCl₂) to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 3-methylaniline to form the desired urea compound.
The reaction conditions generally involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.
Industrial Production Methods
In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or to modify existing ones. Reduction reactions can be used to remove the chloro group or to reduce the trifluoromethyl group.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Products can include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Products can include dechlorinated or defluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It can serve as a model compound for the development of new drugs or agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the chloro group can participate in hydrogen bonding or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-methylphenyl)urea
- N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-methylphenyl)urea
- N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-chlorophenyl)urea
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-methylphenyl)urea is unique due to the specific positioning of the trifluoromethyl and chloro groups, which can significantly influence its reactivity and interactions with biological targets. The presence of the 3-methylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c1-9-3-2-4-11(7-9)20-14(22)21-13-8-10(15(17,18)19)5-6-12(13)16/h2-8H,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDAKGHLIZBLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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